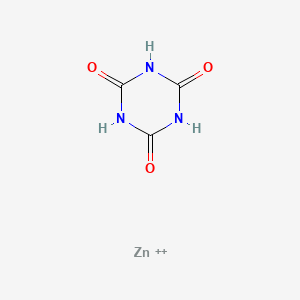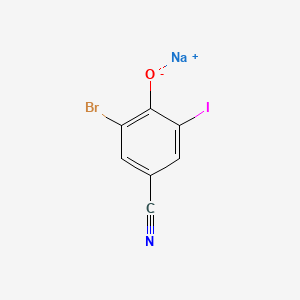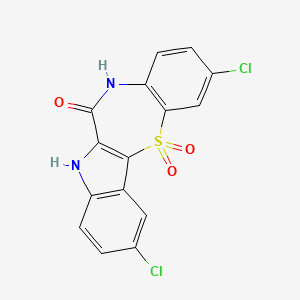
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt: is a chemical compound that belongs to the class of triazine derivatives. This compound is known for its unique structure, which includes a triazine ring with three keto groups and a zinc ion. It is used in various industrial and scientific applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt typically involves the reaction of cyanuric acid with zinc salts under controlled conditions. The general reaction can be represented as follows:
Starting Materials: Cyanuric acid and zinc chloride.
Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature range of 60-80°C.
Procedure: Cyanuric acid is dissolved in water, and zinc chloride is added slowly with constant stirring. The mixture is heated to the desired temperature and maintained for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration, washed with water, and dried under vacuum.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves:
Continuous Feeding: Cyanuric acid and zinc chloride are continuously fed into the reactor.
Temperature Control: The reactor temperature is precisely controlled to maintain optimal reaction conditions.
Product Recovery: The product is continuously removed from the reactor, filtered, and dried using industrial drying equipment.
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazine ring allows for substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazine derivatives with additional oxygen functionalities.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
科学研究应用
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various triazine derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in water treatment processes to remove heavy metals and other contaminants.
作用机制
The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt involves its ability to form stable complexes with metal ions. The triazine ring and keto groups provide multiple coordination sites for binding with metal ions, making it effective in capturing and removing heavy metals from solutions. The zinc ion also plays a crucial role in stabilizing the structure and enhancing its reactivity.
相似化合物的比较
Similar Compounds
- 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt
- 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt hydrate
- Trimercapto-s-triazine
Uniqueness
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt is unique due to its zinc ion, which provides additional stability and reactivity compared to similar compounds. The presence of zinc enhances its ability to form stable complexes with various metal ions, making it more effective in applications such as water treatment and metal ion capture.
属性
CAS 编号 |
24468-28-8 |
|---|---|
分子式 |
C3H3N3O3Zn+2 |
分子量 |
194.5 g/mol |
IUPAC 名称 |
zinc;1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3H3N3O3.Zn/c7-1-4-2(8)6-3(9)5-1;/h(H3,4,5,6,7,8,9);/q;+2 |
InChI 键 |
GDVNODJYFJDZOU-UHFFFAOYSA-N |
规范 SMILES |
C1(=O)NC(=O)NC(=O)N1.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin](/img/structure/B12666300.png)






